(2-Iodo-5-methylphenyl)(morpholino)methanone
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Overview
Description
(2-Iodo-5-methylphenyl)(morpholino)methanone: is an organic compound that features a phenyl ring substituted with an iodine atom and a methyl group, along with a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-methylphenyl)(morpholino)methanone typically involves the reaction of 2-iodo-5-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Iodo-5-methylphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the iodine atom.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Alcohols.
Scientific Research Applications
Chemistry: (2-Iodo-5-methylphenyl)(morpholino)methanone is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Iodo-5-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The iodine atom and the morpholino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- (2-Iodo-5-methoxyphenyl)(morpholino)methanone
- (2-Iodo-5-chlorophenyl)(morpholino)methanone
- (2-Iodo-5-fluorophenyl)(morpholino)methanone
Comparison: (2-Iodo-5-methylphenyl)(morpholino)methanone is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(2-iodo-5-methylphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWQJRQXTZGSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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